N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and two fluorophenyl groups, which suggest that it might have interesting biological activities. The pyrimidinyl group is a common motif in nucleotides and many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the fluorophenyl groups, and the coupling of these components with the pyrimidinyl group. The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the fluorophenyl groups, and the pyrimidinyl group. The presence of fluorine atoms could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .Chemical Reactions Analysis
As an organic compound, “this compound” could undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis and Anti-angiogenic Activity
The synthesis of novel piperidine derivatives, including structures similar to N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide, has shown significant potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. These compounds, through various modifications, have demonstrated the ability to block the formation of blood vessels in vivo using the chick chorioallantoic membrane model. Their DNA cleavage activities, indicating potential cytotoxic effects, suggest a promising approach for anticancer therapy by targeting both the angiogenic process and direct DNA interaction (Kambappa et al., 2017).
Tyrosine Kinase Inhibition for Chronic Myelogenous Leukemia
Flumatinib, closely related to the chemical structure , has been identified as an effective tyrosine kinase inhibitor, currently in phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study focused on metabolizing flumatinib to identify the main pathways in humans, revealing insights into its pharmacokinetics and potential therapeutic effects. This highlights the relevance of similar compounds in developing targeted therapies for leukemia (Gong et al., 2010).
Drug Discovery and Molecular Design
Research on compounds with a similar structural framework has led to the discovery of selective inhibitors for the Met kinase superfamily, emphasizing the utility of these molecules in targeted cancer therapy. One such derivative demonstrated complete tumor stasis in a human gastric carcinoma model, underlining the potential of these compounds in drug discovery and development for cancer treatment (Schroeder et al., 2009).
Molecular Mechanisms and Pharmacodynamics
The metabolism of flumatinib, related to our compound of interest, in CML patients provides critical insights into its pharmacodynamics and therapeutic mechanism. Identifying the main metabolites and their pathways offers a foundation for understanding how similar compounds are processed in the human body and their potential effects on disease treatment. This research underscores the importance of metabolic studies in the development of new pharmacotherapies (Gong et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-7-22-17(25)11-27-15-9-20-23(19(26)18(15)22)10-16(24)21-14-8-12(2)5-6-13(14)3/h4-6,8-9H,1,7,10-11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJAUMDSIRGWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.